

Technical Guide to the Stability and Storage of 4-Bromoveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoveratrole

Cat. No.: B120743

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **4-Bromoveratrole** (CAS No. 2859-78-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] While specific quantitative stability studies on **4-Bromoveratrole** are not extensively available in public literature, this document synthesizes information from safety data sheets (SDS), supplier technical data, and established principles of pharmaceutical stability analysis to guide researchers in its proper handling and storage.

Physicochemical Properties of 4-Bromoveratrole

4-Bromoveratrole, also known as 4-bromo-1,2-dimethoxybenzene, is a colorless to light yellow liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
CAS Number	2859-78-1
Molecular Formula	C ₈ H ₉ BrO ₂
Molecular Weight	217.06 g/mol
Appearance	Colorless to light yellow clear liquid[3]
Boiling Point	255-256 °C (at 760 mmHg)[4]
Density	~1.509 g/mL at 25 °C
Flash Point	109 °C (228.2 °F) - closed cup[4]
Refractive Index	n _{20/D} ~1.573
Solubility	Soluble in benzene, ether, and toluene.[5]

Stability Profile and Incompatibilities

4-Bromoveratrole is generally considered stable under normal storage conditions.[4]

However, its stability can be compromised by exposure to certain substances and conditions.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, avoid contact with:

- Strong oxidizing agents
- Strong acids
- Strong bases
- Strong reducing agents[4]

Hazardous Decomposition Products: When involved in a fire or subjected to high heat, **4-Bromoveratrole** can decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4]

Hazardous Polymerization: Hazardous polymerization of **4-Bromoveratrole** does not occur.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of **4-Bromoveratrole**, proper storage is crucial. The recommendations from various suppliers vary slightly, but a conservative and safe approach is summarized in Table 2. The most frequently cited advice is to store the compound in a cool, dry, and dark environment within a tightly sealed container.

Parameter	Recommended Condition	Rationale
Temperature	Room temperature, with some suppliers recommending cool conditions (<15°C)[1][5]	Minimizes the rate of potential degradation reactions.
Atmosphere	Store in a tightly closed container.[6]	Prevents contamination and exposure to moisture.
Light	Store in a dark place.	Protects against potential photolytic degradation.
Location	Store in a dry, cool, and well-ventilated place.	Ensures a stable environment and safety.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for **4-Bromoveratrole** are not published, a standard approach based on ICH guidelines for forced degradation studies can be employed to understand its stability profile.[7][8][9] Such studies are essential for developing stability-indicating analytical methods.

General Workflow for a Forced Degradation Study

A forced degradation study intentionally stresses the compound to predict the degradation products that might form under various conditions. This helps in developing analytical methods capable of separating the intact compound from its degradants.



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Caption: Workflow for a Forced Degradation Study of **4-Bromoveratrole**.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying **4-Bromoveratrole** in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

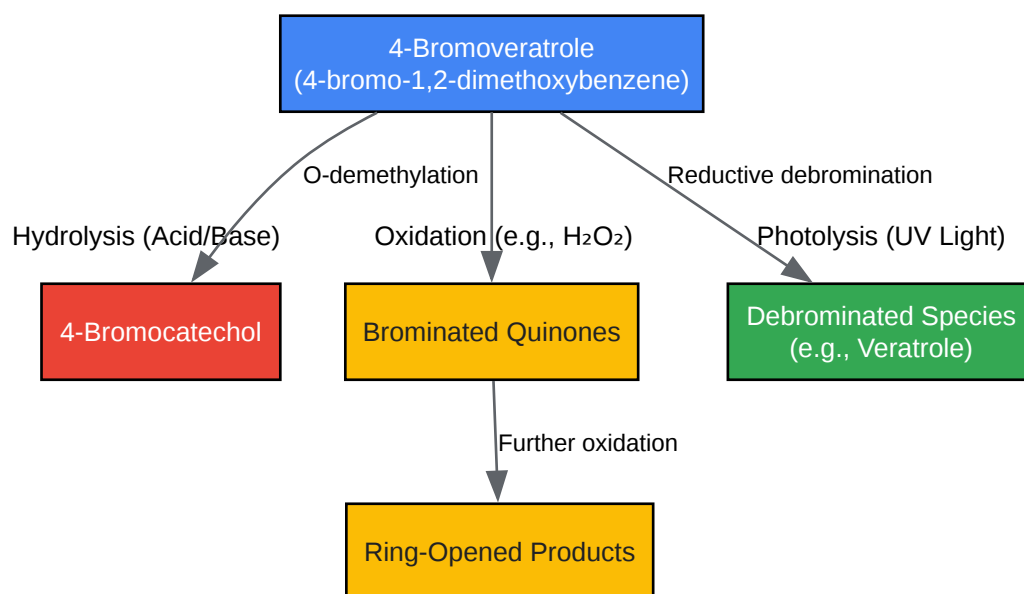
Hypothetical HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of **4-Bromoveratrole** and its potential degradants. Mass spectrometry (MS) would be used for the identification of unknown degradation products.[\[1\]](#)
- Purity Assessment: Gas Chromatography (GC) is also a common method for assessing the purity of **4-Bromoveratrole**.[\[3\]](#)

Potential Degradation Pathways

The chemical structure of **4-Bromoveratrole** suggests several potential degradation pathways under stress conditions. The presence of methoxy groups on an aromatic ring and a bromine substituent are key features to consider.

- Hydrolysis of Methoxy Groups: Under strong acidic or basic conditions, the ether linkages of the methoxy groups could be susceptible to hydrolysis, leading to the formation of brominated catechols (e.g., 4-bromocatechol).
- Aromatic Substitution/Displacement: The bromine atom could be displaced via nucleophilic aromatic substitution, particularly under harsh conditions, although this is generally difficult on an electron-rich ring.
- Oxidative Degradation: Oxidative conditions could lead to the formation of quinones or ring-opening products. The methoxy groups may also be susceptible to oxidative cleavage.



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Caption: Potential Degradation Pathways for **4-Bromoveratrole**.

Conclusion

4-Bromoveratrole is a stable compound when stored under appropriate conditions. To maintain its quality and prevent degradation, it is imperative to store it in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents. While specific degradation kinetics are not publicly documented, established methodologies for forced degradation studies can be applied to determine its stability profile and develop validated, stability-indicating analytical methods for quality control in research and drug development settings.

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- To cite this document: BenchChem. [Technical Guide to the Stability and Storage of 4-Bromoveratrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120743#stability-and-storage-conditions-for-4-bromoveratrole]

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